2-oxo-N-((5-(thiophen-2-yl)furan-2-yl)methyl)imidazolidine-1-carboxamide
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Description
Synthesis Analysis
While there isn’t specific information on the synthesis of “2-oxo-N-((5-(thiophen-2-yl)furan-2-yl)methyl)imidazolidine-1-carboxamide”, compounds with similar structures have been synthesized through intramolecular cyclization of substituted 4-oxo-4-(het)aryl-2-(thiophen-2-ylamino)but-2-enoic acids in the presence of acetic or propionic anhydride . This process yields a series of novel substituted 3-(thien-2-yl)iminofuran-2(3H)-ones .Scientific Research Applications
Antiprotozoal Agents
Compounds similar to 2-oxo-N-((5-(thiophen-2-yl)furan-2-yl)methyl)imidazolidine-1-carboxamide have been explored for their potential as antiprotozoal agents. For instance, Ismail et al. (2004) synthesized novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, exhibiting strong DNA affinities and significant in vitro and in vivo activity against T. b. rhodesiense and P. falciparum, indicating potential for treating diseases like malaria and sleeping sickness Ismail et al., 2004.
Antimicrobial Activities
Azole derivatives, starting from furan-2-carbohydrazide, have been designed and synthesized for antimicrobial activities. Başoğlu et al. (2013) highlighted the synthesis of several azole derivatives, including triazole compounds, demonstrating activity against various microorganisms, showcasing the potential of these compounds in addressing microbial infections Başoğlu et al., 2013.
Antifungal and Antibacterial Properties
Desai et al. (2011) developed a series of compounds including N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl)-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides, which showed promising in vitro antibacterial and antifungal activities, indicating their potential as antimicrobial agents Desai et al., 2011.
Chemoselective Protection
Carpenter and Chadwick (1985) explored the chemoselective protection of heteroaromatic aldehydes as imidazolidine derivatives. Their research focused on transforming furan-, thiophene-, and N-methylpyrrole-2-carboxaldehydes into N, N'-dimethylimidazolidines, highlighting the potential for selective chemical modifications in heteroaromatic compounds Carpenter & Chadwick, 1985.
Enzyme Inhibition for Cancer Chemotherapy
Alnabulsi et al. (2018) evaluated analogues of furan amidines as inhibitors of the enzyme NQO2, which is of interest in cancer chemotherapy and malaria treatment. They experimented with various heterocycles and amidine groups, providing insights into the structural activity relationship of these compounds Alnabulsi et al., 2018.
Corrosion Inhibition
Cruz et al. (2004) conducted a study on 1-(2-ethylamino)-2-methylimidazoline and its derivatives, evaluating their role as corrosion inhibitors in acid media. This research highlighted the potential application of imidazolidine derivatives in protecting metals against corrosion Cruz et al., 2004.
Properties
IUPAC Name |
2-oxo-N-[(5-thiophen-2-ylfuran-2-yl)methyl]imidazolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S/c17-12-14-5-6-16(12)13(18)15-8-9-3-4-10(19-9)11-2-1-7-20-11/h1-4,7H,5-6,8H2,(H,14,17)(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOUDTZZYTLKOJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C(=O)NCC2=CC=C(O2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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